molecular formula C20H24N4O5 B236481 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide

Katalognummer B236481
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: HECXVMGQSCOYIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, commonly known as MN-64, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of piperazine derivatives and has been synthesized using various methods.

Wirkmechanismus

MN-64 acts by binding to the active site of VMAT2 and inhibiting its function. This results in the depletion of monoamine neurotransmitters from the presynaptic vesicles, leading to decreased neurotransmitter release and reduced synaptic transmission. MN-64 has been found to be more potent than other VMAT2 inhibitors such as tetrabenazine and reserpine.
Biochemical and Physiological Effects
MN-64 has been found to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum and increase dopamine turnover in the prefrontal cortex, suggesting a potential therapeutic effect in Parkinson's disease and schizophrenia. MN-64 has also been found to reduce serotonin release in the raphe nucleus, indicating a potential role in the treatment of depression. However, further studies are needed to determine the exact biochemical and physiological effects of MN-64.

Vorteile Und Einschränkungen Für Laborexperimente

MN-64 has several advantages for lab experiments. It is highly selective for VMAT2 and does not affect other transporters or receptors. It has also been found to be stable in solution and can be easily administered to animals. However, MN-64 has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in long-term studies. MN-64 also has poor solubility in water, which can limit its use in certain experiments.

Zukünftige Richtungen

MN-64 has shown promising results in scientific research, and there are several future directions for its use. One potential direction is to study its therapeutic potential in neurological disorders such as Parkinson's disease, schizophrenia, and depression. MN-64 could also be used to study the role of VMAT2 in other neurological and psychiatric disorders. Another future direction is to develop more potent and selective VMAT2 inhibitors based on the structure of MN-64. These inhibitors could have improved pharmacokinetic properties and fewer side effects than current VMAT2 inhibitors. Overall, MN-64 has the potential to be a valuable tool for studying the role of VMAT2 in neurological and psychiatric disorders and developing new treatments for these conditions.
Conclusion
In conclusion, MN-64 is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and acts as a potent and selective inhibitor of VMAT2. MN-64 has several advantages for lab experiments but also has some limitations. Its future directions include studying its therapeutic potential in neurological disorders, developing more potent and selective VMAT2 inhibitors, and studying the role of VMAT2 in other neurological and psychiatric disorders. MN-64 has the potential to be a valuable tool for advancing our understanding of the brain and developing new treatments for neurological and psychiatric disorders.

Synthesemethoden

MN-64 has been synthesized using different methods, including the reaction of 5-nitro-2-furoic acid with 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid and 1,1'-carbonyldiimidazole in the presence of triethylamine. Another method involves the reaction of 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid with 4-(chloromethyl)phenyl nitrate in the presence of triethylamine and acetonitrile. The yield of MN-64 using these methods ranges from 60% to 80%.

Wissenschaftliche Forschungsanwendungen

MN-64 has shown potential in scientific research applications, especially in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. MN-64 has been used to study the role of VMAT2 in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.

Eigenschaften

Molekularformel

C20H24N4O5

Molekulargewicht

400.4 g/mol

IUPAC-Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H24N4O5/c1-14(2)13-18(25)23-11-9-22(10-12-23)16-5-3-15(4-6-16)21-20(26)17-7-8-19(29-17)24(27)28/h3-8,14H,9-13H2,1-2H3,(H,21,26)

InChI-Schlüssel

HECXVMGQSCOYIB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Kanonische SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.